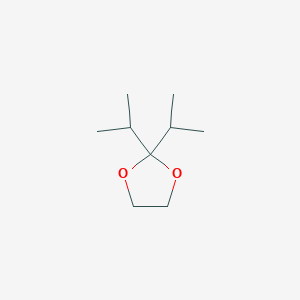

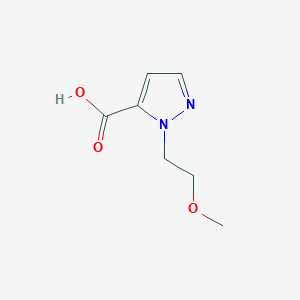

![molecular formula C6H7NS B1361107 5,6-二氢-4H-环戊并[d][1,3]噻唑 CAS No. 5661-10-9](/img/structure/B1361107.png)

5,6-二氢-4H-环戊并[d][1,3]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

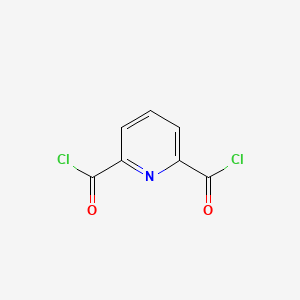

“5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole” is a chemical compound with the molecular formula C6H7NS . It has a molecular weight of 125.19 g/mol . The compound is also known by other synonyms such as “4H,5H,6H-cyclopenta[d][1,3]thiazole” and "SCHEMBL2374521" .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 . The Canonical SMILES representation is C1CC2=C(C1)SC=N2 . These codes provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 41.1 Ų . It has a complexity of 94.5 as computed by Cactvs 3.4.6.11 . The compound has a XLogP3-AA value of 1.7 , indicating its lipophilicity.

科学研究应用

合成和化学性质

- 通过赫德-莫里反应合成了一系列新的吡咯并[d][1,2,3]噻二唑羧酸酯和5,6-二氢-4H-环戊并[d][1,2,3]噻二唑。这项研究探索了环化的区域选择性,并建立了预测双环1,2,3-噻二唑形成的趋势(Turner 等人,2010)。

- 对烯基取代的4,5-二氢-1,3-噻唑-5-硫醇的自由基环化研究表明二噻螺环的形成,证明了1,3-噻唑-5-硫醇在复杂化学合成中的效用(Jenny 等人,1989)。

结构分析

- 包括3,3a,4,5,6,6a-六氢-2H-环戊并[d]噻唑-2-硫酮在内的各种噻唑烷-2-硫酮的X射线结构显示了在具有五元、六元或七元稠环的化合物中杂原子环的不同构象(Laknifli 等人,1995)。

合成和反应研究

- N-(ω-卤代烷基)取代的酰胺与劳森试剂的合成和反应导致4,5-二氢-1,3-噻唑和5-6-二氢-4H-噻嗪的形成,说明了这些化合物化学多功能性的另一个方面(Kodama 等人,2005)。

在复杂化合物合成中的应用

- 1,3-噻唑-5(4H)-硫酮发生各种反应,例如1,3-偶极环加成反应和狄尔斯-阿尔德反应,形成一系列二噻螺杂环和稠合的多环化合物,展示了该化合物在创建复杂分子结构中的效用(Heimgartner,1991)。

先进的合成技术

- 微波辅助合成已被开发用于高效且通用的2-取代噻唑啉和5,6-二氢-4H-1,3-噻嗪的生产。该方法具有非常短的反应时间和高产率,突出了合成这些化合物的现代方法(Orelli 等人,2020)。

作用机制

Target of Action

Thiazole derivatives have been known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics, enabling them to make specific interactions with different target receptors .

Biochemical Pathways

Given the broad range of pharmacological activities associated with thiazole derivatives, it can be inferred that the compound may influence multiple biochemical pathways .

Result of Action

Based on the known activities of thiazole derivatives, the compound may exert a range of effects at the molecular and cellular levels, potentially influencing cell growth, inflammation, oxidative stress, viral replication, and enzymatic activity .

生化分析

Biochemical Properties

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . The interaction between 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole and topoisomerase II results in the inhibition of the enzyme’s activity, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest .

Cellular Effects

The effects of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately leading to programmed cell death .

Molecular Mechanism

At the molecular level, 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole exerts its effects through several mechanisms. One key mechanism is its ability to bind to DNA and interfere with the activity of topoisomerase II . This binding results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing the accumulation of DNA breaks . Additionally, 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole has been shown to modulate gene expression by acting as a transcriptional regulator, influencing the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The effects of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole in laboratory settings have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo studies, highlighting the potential of this compound as a therapeutic agent .

Dosage Effects in Animal Models

In animal models, the effects of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole vary with different dosages. Low to moderate doses of this compound have been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for these metabolic transformations include cytochrome P450 enzymes and glutathione S-transferases . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall pharmacological effects of the compound .

Transport and Distribution

The transport and distribution of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . The distribution of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole is critical for its activity and function. This compound is predominantly localized in the nucleus, where it exerts its effects on DNA and topoisomerase II . Additionally, 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole has been detected in the mitochondria, suggesting a potential role in modulating mitochondrial function and apoptosis . The localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to these subcellular compartments .

属性

IUPAC Name |

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCKBDNIBZPFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342300 |

Source

|

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5661-10-9 |

Source

|

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

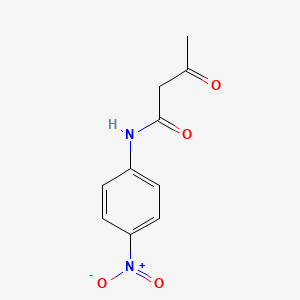

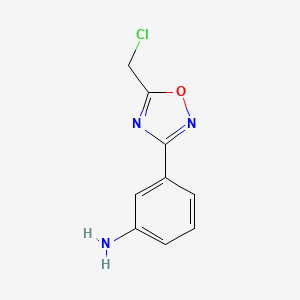

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)

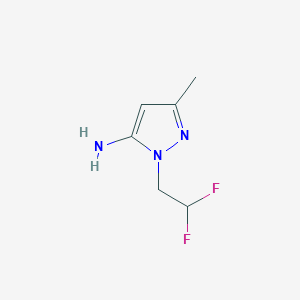

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)